
Amenamevir
Descripción general
Descripción
Amenamevir, también conocido por su nombre comercial Amenalief, es un fármaco antiviral que se utiliza principalmente para el tratamiento del herpes zóster (culebrilla). Actúa como un inhibidor del complejo helicasa-primasa del virus del zóster, que es esencial para la replicación del ADN viral . This compound fue aprobado en Japón para el tratamiento del herpes zóster en 2017 .
Aplicaciones Científicas De Investigación
Treatment of Herpes Zoster
Amenamevir has been extensively studied for its effectiveness against herpes zoster (shingles). In Japan, over 1.24 million patients have been treated with this compound, demonstrating a favorable safety profile with mild adverse effects such as thrombocytopenia and gingival bleeding . Clinical trials indicate that this compound significantly reduces the time to healing compared to placebo, making it a viable option for managing herpes zoster symptoms .
Management of Genital Herpes
Recent studies have highlighted the efficacy of this compound in treating recurrent genital herpes. A phase 3 trial showed that a single dose of this compound reduced the median time to lesion healing significantly compared to placebo (4.0 days vs. 5.1 days) with no serious safety concerns reported . This positions this compound as a promising alternative for patients seeking effective episodic therapy.
Comparative Efficacy
A comparative analysis of this compound and other antiviral agents reveals its superior potency against both HSV and VZV strains. The effective concentration (EC50) values for this compound against HSV-1 and HSV-2 range from 0.038 to 0.10 µM, which is markedly lower than those for acyclovir (1.3–5.9 µM) and other HPIs . Furthermore, this compound has shown synergistic effects when combined with acyclovir and valacyclovir in vitro and in vivo .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has a favorable profile, allowing for once-daily dosing due to its prolonged half-life and effective plasma concentrations maintained over time . Population pharmacokinetic modeling suggests that maintaining plasma concentrations above a certain threshold is critical for optimal therapeutic outcomes in herpes infections .
Safety Profile
The safety profile of this compound has been established through extensive post-marketing surveillance and clinical trials. Most adverse events reported are mild, including transient effects like palpitations and minor bleeding incidents . Serious side effects are rare, underscoring its potential as a safe treatment option for patients with herpes infections.
Case Study: Herpes Zoster Treatment
In a clinical setting involving immunocompetent patients with herpes zoster, treatment with this compound resulted in rapid lesion healing and pain resolution compared to traditional therapies like acyclovir . The study emphasized the importance of early intervention with this compound to mitigate severe symptoms associated with herpes zoster.
Case Study: Recurrent Genital Herpes
A multicenter trial evaluating patient-initiated therapy with this compound demonstrated significant improvements in healing times for genital herpes lesions compared to placebo controls . The findings support the use of this compound as an effective self-administered treatment option for recurrent episodes.
Mecanismo De Acción
Amenamevir ejerce sus efectos antivirales inhibiendo el complejo helicasa-primasa del herpesvirus. Este complejo es responsable de desenrollar el ADN viral y sintetizar el cebador de ARN necesario para la replicación del ADN. Al inhibir este complejo, this compound previene la progresión de la horquilla de replicación viral, deteniendo así la síntesis y replicación del ADN viral . Los objetivos moleculares de this compound incluyen las enzimas helicasa y primasa, que son esenciales para la replicación del ADN viral .
Análisis Bioquímico
Biochemical Properties
Amenamevir interacts with the helicase-primase complex of the herpes simplex virus (HSV) and varicella-zoster virus (VZV), inhibiting the replication fork progression that separates double DNA strands into two single strands during DNA synthesis . This unique mechanism of action differentiates this compound from other antiviral drugs .
Cellular Effects
This compound has demonstrated potent antiviral activity against HSV and VZV. Its antiviral activity is not influenced by the viral replication cycle, unlike acyclovir . It has shown clinical efficacy in patients with herpes zoster, with over 1,240,000 patients successfully treated in Japan .
Molecular Mechanism
This compound acts as an inhibitor of the zoster virus’s helicase–primase complex . This complex is essential for the replication of viral genomic DNA. By inhibiting this complex, this compound suppresses the progression of the replication fork, which separates double DNA strands into two single strands during DNA synthesis .
Temporal Effects in Laboratory Settings
In a phase 3 study, adult immunocompetent patients with recurrent genital herpes were randomly assigned to administer this compound 1200 mg or placebo as a patient-initiated therapy within 6 hours after onset of prodromal symptoms . The median time to all lesion healing was 4.0 days for this compound versus 5.1 days for placebo .
Dosage Effects in Animal Models
In a mouse model of herpes simplex virus type-1 infection, the 50% effective oral doses of this compound and valaciclovir were 1.9 mg/kg and 27 mg/kg twice daily, respectively .
Metabolic Pathways
The main elimination pathway in mice is oxidative metabolism at a methyl group and a 1,2,3-trisubstituted benzene ring followed by biliary and fecal excretion . Following oral administration of 14 C-amenamevir to mice, 100.63% of the dose (10.06% in urine and 90.46% in feces) was excreted by 96 h post-dose .
Transport and Distribution
After oral administration, this compound is mainly absorbed in the small intestine . The drug-derived radioactivity was rapidly distributed in organs and tissues after oral administration . The high distribution of radioactivity into the liver and kidneys favors biliary and renal excretion .
Métodos De Preparación
Amenamevir se puede sintetizar utilizando una reacción de Ugi de cuatro componentes, que es una reacción multicomponente que permite la construcción rápida de moléculas complejas. La reacción de Ugi implica la combinación de un ácido carboxílico, una amina, un compuesto carbonílico y un isocianuro . Este método se considera más sostenible, más corto y con mayor rendimiento en comparación con otras síntesis reportadas . Las condiciones de reacción suelen implicar temperaturas suaves y se pueden llevar a cabo en una síntesis de una sola etapa, lo que lo hace conveniente para la producción industrial .
Análisis De Reacciones Químicas
Amenamevir experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound contiene un anillo de tiopirano que puede oxidarse para formar sulfoxidos y sulfonas.
Sustitución: Los anillos aromáticos en this compound pueden sufrir reacciones de sustitución aromática electrofílica.
Hidrólisis: Los enlaces amida en this compound pueden hidrolizarse en condiciones ácidas o básicas para producir los ácidos carboxílicos y aminas correspondientes.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, electrófilos como los halógenos para la sustitución y ácidos o bases para la hidrólisis. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Amenamevir es único entre los fármacos antivirales debido a su inhibición específica del complejo helicasa-primasa. Compuestos similares incluyen:
Pritelivir: Otro inhibidor de la helicasa-primasa con actividad contra el VHS pero no contra el VVZ.
Valaciclovir: Un profármaco del aciclovir con biodisponibilidad mejorada.
La singularidad de this compound radica en su capacidad para inhibir tanto el VHS como el VVZ, mientras que otros inhibidores de la helicasa-primasa como el pritelivir son principalmente activos contra el VHS .
Actividad Biológica
Amenamevir, also known as ASP2151, is a novel helicase-primase inhibitor developed for the treatment of herpes virus infections, particularly herpes zoster (shingles) and herpes simplex virus (HSV) infections. Its unique mechanism of action and favorable pharmacological profile have led to its approval and widespread use in Japan and other regions. This article explores the biological activity of this compound, focusing on its antiviral efficacy, safety profile, and clinical applications.
This compound targets the helicase-primase complex of herpes viruses, which is essential for viral DNA replication. Unlike traditional antivirals like acyclovir, which rely on viral DNA synthesis for their efficacy, this compound exhibits antiviral activity independent of this process. This characteristic allows it to maintain effectiveness even in cells with high levels of viral replication.
Antiviral Efficacy
In Vitro Studies
Research has demonstrated that this compound possesses potent antiviral activity against various strains of HSV and varicella-zoster virus (VZV). The effective concentration (EC50) values for this compound against HSV-1 and HSV-2 range from 0.038 to 0.10 µM, which is significantly lower than those for acyclovir (1.3–5.9 µM) . Furthermore, this compound has shown efficacy against acyclovir-resistant strains of HSV, making it a valuable option in treating resistant infections.
Table 1: Comparative Antiviral Potency
Virus Type | This compound EC50 (µM) | Acyclovir EC50 (µM) |
---|---|---|
HSV-1 | 0.038 - 0.10 | 1.3 - 5.9 |
HSV-2 | 0.038 - 0.10 | 1.3 - 5.9 |
VZV | More potent than acyclovir | N/A |
Clinical Trials and Efficacy
Herpes Zoster Treatment
This compound has been evaluated in multiple clinical trials for its efficacy in treating herpes zoster. An exploratory study involving immunocompromised patients showed a significant improvement in skin symptoms after treatment with this compound (400 mg once daily). The overall improvement rate was reported at 79.2% by day 7, with further improvements noted by days 14 and 28 .
Case Study: Immunocompromised Patients
In a study involving 24 immunocompromised patients receiving this compound, the primary endpoint was met with a notable rate of symptom improvement by day 14. Adverse events were minimal, indicating a favorable safety profile .
Table 2: Efficacy Outcomes in Clinical Trials
Study Phase | Patient Population | Improvement Rate Day 7 (%) | Improvement Rate Day 14 (%) |
---|---|---|---|
Exploratory Study | Immunocompromised Patients | 79.2 | 95.7 |
Phase III Trial | General Population | N/A | N/A |
Safety Profile
Post-marketing surveillance in Japan has indicated that this compound is generally well tolerated, with side effects including thrombocytopenia and mild gastrointestinal issues being reported but not serious . The drug can be administered without dose adjustment in patients with renal impairment, enhancing its usability across diverse patient populations.
Propiedades
IUPAC Name |
N-(2,6-dimethylphenyl)-N-[2-[4-(1,2,4-oxadiazol-3-yl)anilino]-2-oxoethyl]-1,1-dioxothiane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S/c1-16-4-3-5-17(2)22(16)28(24(30)19-10-12-34(31,32)13-11-19)14-21(29)26-20-8-6-18(7-9-20)23-25-15-33-27-23/h3-9,15,19H,10-14H2,1-2H3,(H,26,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNIVNAFBSLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)C3=NOC=N3)C(=O)C4CCS(=O)(=O)CC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027753 | |
Record name | Amenamevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
841301-32-4 | |
Record name | Amenamevir | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=841301-32-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amenamevir [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0841301324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amenamevir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11701 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Amenamevir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101027753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMENAMEVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94X46KW4AE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Amenamevir?
A1: this compound is a helicase-primase inhibitor, targeting the enzymatic activity of the helicase-primase complex essential for viral DNA replication in herpesviruses like HSV-1, HSV-2, and VZV. [, , , , , ] Unlike nucleoside analogs that require phosphorylation by viral thymidine kinase, this compound directly inhibits the helicase-primase complex. [, , , ] This direct inhibition prevents viral DNA replication, effectively targeting both acyclovir-susceptible and acyclovir-resistant strains. [, , , ]
Q2: How does this compound's mechanism differ from that of acyclovir?
A2: Acyclovir requires phosphorylation by viral thymidine kinase to become active, while this compound directly inhibits the helicase-primase complex without needing prior phosphorylation. [, , , , ] This difference is significant because it allows this compound to remain effective against acyclovir-resistant strains where the viral thymidine kinase is often mutated. [, , ] Additionally, this compound's antiviral activity is not dependent on the viral replication cycle, unlike acyclovir. []
Q3: What are the downstream effects of this compound's inhibition of the helicase-primase complex?
A3: By inhibiting the helicase-primase complex, this compound directly prevents viral DNA replication, effectively halting the progression of the viral infection. [, , , ] This inhibition leads to a reduction in viral load, ultimately contributing to the resolution of herpesvirus infections. []
Q4: What is the molecular formula and weight of this compound?
A4: While the provided research papers delve into the pharmacological properties and clinical applications of this compound, they do not explicitly state its molecular formula or weight. For precise structural data, it is recommended to refer to chemical databases like PubChem or ChemSpider.
Q5: Has research been conducted on this compound's compatibility and stability in different material formulations?
A5: Yes, research has explored this compound's formulation in gummi formulations using solid dispersions with polyvinyl alcohol (PVA) as carriers. [] The study investigated various PVAs with different degrees of hydrolysis and found PVA 80 to be the most suitable carrier for gummi formulations due to its superior dissolution, stability, and in vivo absorption in dogs. []
Q6: What is known about the absorption, metabolism, and excretion of this compound?
A6: this compound demonstrates rapid absorption following oral administration, reaching peak drug concentration in plasma within 1.0 to 1.5 hours. [] The drug primarily undergoes hepatic metabolism, mainly by CYP3A4, and is subsequently excreted primarily in feces (74.6% of the administered dose), followed by urine (20.6%). [, ]
Q7: Are there any known drug interactions with this compound?
A7: Yes, this compound is both a substrate and an inducer of CYP3A4 and can participate in drug interactions. [] Co-administration with drugs metabolized by CYP3A4, such as quetiapine, may lead to decreased blood levels of those drugs, potentially affecting their efficacy. [] this compound also induces CYP2B6 and inhibits CYP2C8, potentially impacting the metabolism of co-administered drugs that are substrates of these enzymes. [, ]
Q8: Has the efficacy of this compound been evaluated in preclinical models?
A9: Yes, this compound has been extensively studied in various preclinical models. For instance, in a murine model of HSV-1 infection, this compound effectively suppressed intradermal HSV-1 growth in a dose-dependent manner. [] Additionally, continuous infusion of this compound significantly reduced intradermal HSV-1 titers, demonstrating its efficacy in vivo. []
Q9: What about clinical trials? Has this compound proven effective in treating herpes zoster in humans?
A10: Yes, this compound's efficacy and safety have been confirmed in clinical trials involving patients with herpes zoster. [, , ] A phase 3 study demonstrated that this compound 400 mg once daily was non-inferior to valacyclovir 1000 mg three times daily in achieving cessation of new lesion formation by day 4 of treatment. []
Q10: Is there a risk of developing resistance to this compound?
A11: While this compound is effective against acyclovir-resistant strains, the emergence of resistance to this compound itself has been observed in vitro. [] Studies have identified specific mutations in the UL5 helicase and UL52 primase genes of HSV-1 and HSV-2 that confer resistance to this compound. []
Q11: What is the significance of the K356N mutation in UL5 helicase in relation to this compound resistance?
A12: The K356N mutation in UL5 helicase is significant because it is the most frequently observed mutation in this compound-resistant HSV-1 strains. [] Viruses carrying this mutation exhibit a 10-fold higher resistance to this compound compared to other mutants. [] Interestingly, this mutation does not appear to affect viral growth in vitro or virulence in vivo, suggesting that this compound-resistant strains with this mutation may still pose a clinical challenge. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.